![molecular formula C11H10ClN3 B1491689 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092155-69-4](/img/structure/B1491689.png)
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine
Descripción general
Descripción
The compound “6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine” is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are a class of compounds that have been studied for their antitrypanosomal and antiplasmodial activities . They are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process for “6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine” is not detailed in the available literature.Aplicaciones Científicas De Investigación
Cancer Therapeutics
Pyrimidine derivatives, such as 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine , are often explored for their potential in cancer treatment. They can serve as CDK4/6 inhibitors , which are drugs that target specific enzymes involved in the proliferation of cancer cells . For instance, Palbociclib, a drug developed by Pfizer for breast cancer, is a pyrimidine derivative that has shown significant therapeutic interest .
Antitubercular Agents
Research has shown that pyrimidine derivatives can be effective against tuberculosis (TB). A study exploring 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine , found that these compounds displayed in vitro activity against Mycobacterium tuberculosis . This suggests potential applications of our compound in developing new antitubercular drugs.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share a common structural motif with pyrimidine compounds, have been reported to exhibit anti-inflammatory and analgesic activities . This indicates that 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine could be investigated for similar pharmacological properties.
Synthetic Chemistry
In the field of synthetic chemistry, pyrimidine derivatives are valuable intermediates for the synthesis of more complex molecules. They can undergo various chemical reactions to produce novel compounds with potential therapeutic applications .
Direcciones Futuras
The future directions for the study of “6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities . There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . Additionally, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKCZNOPVOXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)
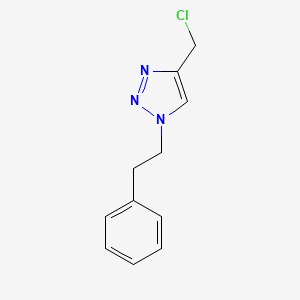
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)
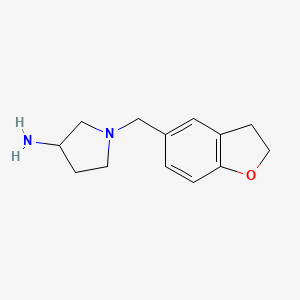
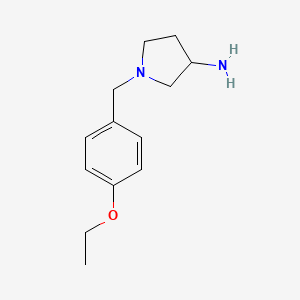
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)
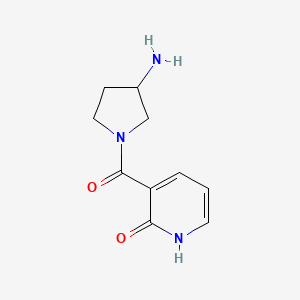
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
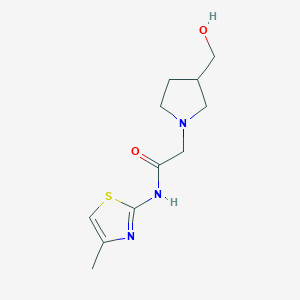
![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)

![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)